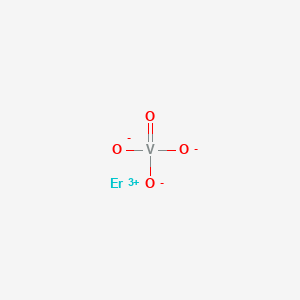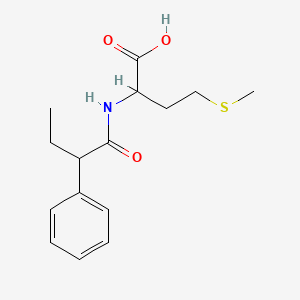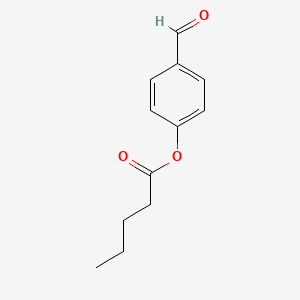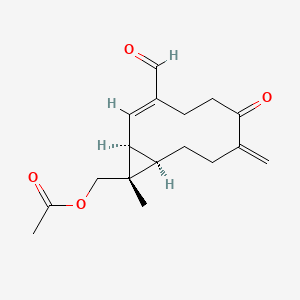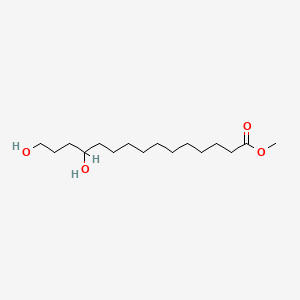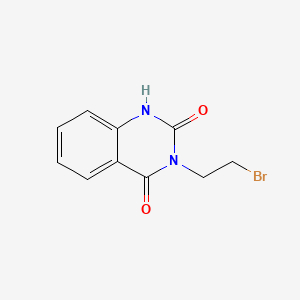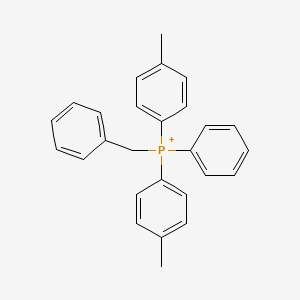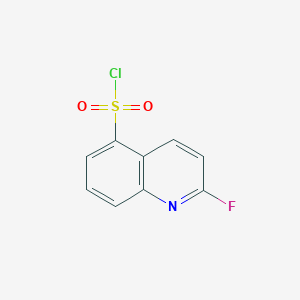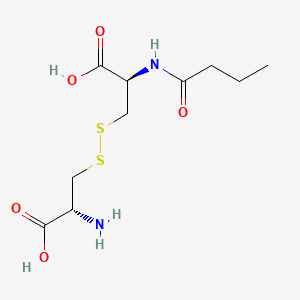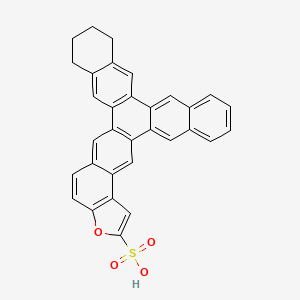
Sulfotrinaphthyleneofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfotrinaphthyleneofuran is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of sulfotrinaphthyleneofuran involves multiple steps and specific reaction conditions. One common synthetic route includes the sulfonation of naphthalene derivatives followed by cyclization with furan. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the sulfonated intermediate. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Sulfotrinaphthyleneofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents. .
Aplicaciones Científicas De Investigación
Sulfotrinaphthyleneofuran has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent for certain diseases.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of sulfotrinaphthyleneofuran involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or alteration of cellular processes .
Comparación Con Compuestos Similares
Sulfotrinaphthyleneofuran can be compared to other similar compounds, such as sulfonated naphthalene derivatives and furan-based compounds. What sets this compound apart is its unique combination of a sulfonated naphthalene moiety with a furan ring, which imparts distinct chemical and biological properties. Similar compounds include sulfonaphthalene, furan-2-sulfonic acid, and naphthofuran derivatives .
Propiedades
Número CAS |
94335-68-9 |
|---|---|
Fórmula molecular |
C32H22O4S |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
28-oxaoctacyclo[20.11.0.02,11.04,9.012,21.014,19.024,32.025,29]tritriaconta-1(22),2(11),3,9,12,14,16,18,20,23,25(29),26,30,32-tetradecaene-27-sulfonic acid |
InChI |
InChI=1S/C32H22O4S/c33-37(34,35)32-17-30-23-16-29-27-14-21-8-4-3-6-19(21)12-25(27)24-11-18-5-1-2-7-20(18)13-26(24)28(29)15-22(23)9-10-31(30)36-32/h3-4,6,8-17H,1-2,5,7H2,(H,33,34,35) |
Clave InChI |
CCIFAFWTXYRLPC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC3=C(C=C2C1)C4=CC5=CC=CC=C5C=C4C6=C3C=C7C=CC8=C(C7=C6)C=C(O8)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


